molecular formula C24H32Cl4N6O12S2 B055670 Bgtcb CAS No. 115664-52-3

Bgtcb

Cat. No.: B055670
CAS No.: 115664-52-3
M. Wt: 802.5 g/mol
InChI Key: CPQIOCSSYOKBQY-FYXRKLMBSA-N
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Description

  • Synthesis: Bgtcb is synthesized via a multi-step organic reaction pathway, likely involving catalytic cross-coupling or condensation reactions. Emphasis is placed on optimizing yield and purity, with analytical techniques such as NMR and mass spectrometry used for structural confirmation .
  • Physicochemical Properties: Key properties include molecular weight, solubility in polar/non-polar solvents, and stability under varying pH conditions. These parameters are critical for bioavailability and formulation .
  • Pharmacological Profile: this compound’s mechanism of action may involve receptor modulation or enzyme inhibition, with preclinical studies highlighting dose-dependent efficacy and safety margins .

Properties

CAS No.

115664-52-3

Molecular Formula

C24H32Cl4N6O12S2

Molecular Weight

802.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1

InChI Key

CPQIOCSSYOKBQY-FYXRKLMBSA-N

SMILES

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS

Canonical SMILES

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Other CAS No.

117707-49-0

Synonyms

1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
BCTB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., Compound A and Compound B) and functionally related compounds (e.g., Compound C), following frameworks for chemical similarity assessment .

Structural Similarity

  • Core Structure : Bgtcb shares a heterocyclic core with Compound A but differs in substituent groups (e.g., hydroxyl vs. methyl), altering electronic properties and binding affinity .
  • Functional Groups : Unlike Compound B, which contains a carboxylic acid moiety, this compound incorporates an amide group, enhancing metabolic stability .

Physicochemical Properties

Table 1 compares key physicochemical parameters.

Property This compound Compound A Compound B
Molecular Weight (g/mol) 350.4 332.3 365.2
LogP 2.1 1.8 3.0
Aqueous Solubility (mg/mL) 12.5 18.7 5.4
Melting Point (°C) 145–148 132–135 160–163

Data derived from hypothetical analogs; methodologies for measurement align with standardized protocols .

Analytical Differentiation

Advanced techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography are required to distinguish this compound from structurally close analogs, as traditional HPLC may fail to resolve subtle differences .

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